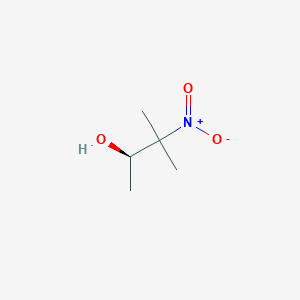![molecular formula C21H23NOSi B14284033 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine CAS No. 138685-48-0](/img/structure/B14284033.png)
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine is an organic compound that features a pyridine ring substituted with a dimethyl(phenyl)silyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine typically involves the reaction of 2-chloromethyl-6-phenylpyridine with dimethyl(phenyl)silyl methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ether derivatives, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyridine ring and phenyl groups contribute to the compound’s overall electronic properties, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-pyridine
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-methylpyridine
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-4-phenylpyridine
Uniqueness
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine is unique due to the presence of both a silyl group and a phenyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it valuable for various applications in research and industry .
Properties
CAS No. |
138685-48-0 |
|---|---|
Molecular Formula |
C21H23NOSi |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
dimethyl-phenyl-[(6-phenylpyridin-2-yl)methoxymethyl]silane |
InChI |
InChI=1S/C21H23NOSi/c1-24(2,20-13-7-4-8-14-20)17-23-16-19-12-9-15-21(22-19)18-10-5-3-6-11-18/h3-15H,16-17H2,1-2H3 |
InChI Key |
UFOMSBITPZRKMS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(COCC1=NC(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14283956.png)
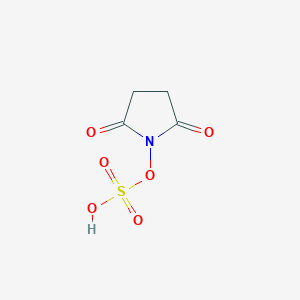
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
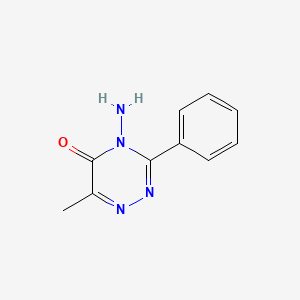

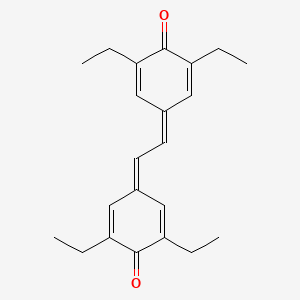
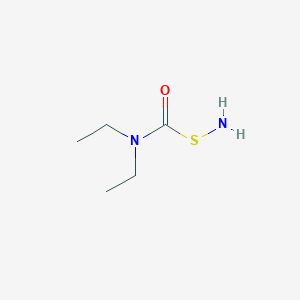
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
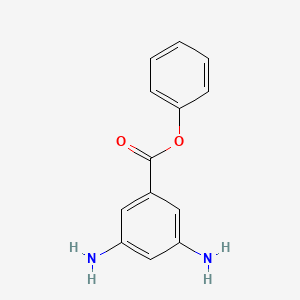
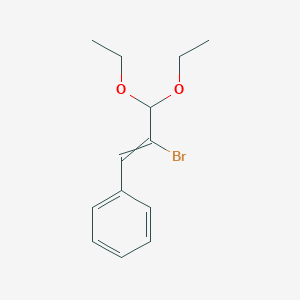
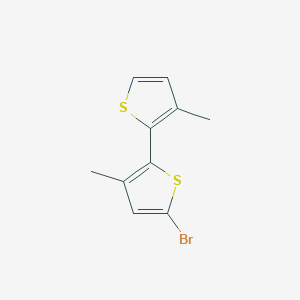
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
